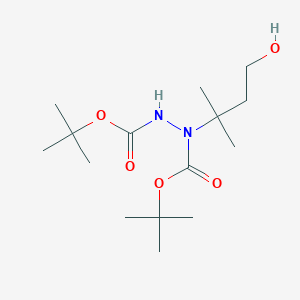
di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C15H30N2O5 and its molecular weight is 318.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine-1,2-dicarboxylate (CAS Number: 704900-44-7) is a hydrazine derivative with potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The compound has the molecular formula C15H30N2O5 and a molecular weight of approximately 318.41 g/mol. It features two tert-butyl groups and a hydrazine core, which can influence its reactivity and interaction with biological systems.
Antioxidant Properties
Research has indicated that hydrazine derivatives often exhibit antioxidant activity. For instance, compounds similar to di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine have been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. A study demonstrated that such derivatives could reduce oxidative damage in cellular models, highlighting their potential as protective agents in various biological contexts .
Antimicrobial Activity
Hydrazine-based compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal activities. For instance, a related compound exhibited effective inhibition against several pathogenic bacteria, suggesting that di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine may share similar properties .
The biological activity of di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine can be attributed to its ability to interact with cellular components. The hydrazine moiety acts as a nucleophile, potentially forming adducts with electrophilic species in cells. This reactivity may contribute to its antioxidant effects by neutralizing reactive oxygen species (ROS) and preventing cellular damage .
Case Studies
- Antioxidant Efficacy : A study involving the evaluation of various hydrazine derivatives, including di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine, showed a significant reduction in DPPH radical levels, indicating strong free radical scavenging activity. The compound demonstrated a dose-dependent response, with higher concentrations leading to greater antioxidant effects .
- Antimicrobial Testing : In another study, di-tert-butyl 1-(4-hydroxy-2-methylbutan-2-yl)hydrazine was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting a promising application in developing new antimicrobial agents .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | C15H30N2O4 | Exhibits similar antioxidant properties |
| Di-tert-butyl 1-(3-methylbenzyl)hydrazine-1,2-dicarboxylate | C16H32N2O5 | Notable for enhanced antimicrobial activity |
| Di-tert-butyl hydrazine-1,2-dicarboxylate | C14H26N2O4 | Lacks specific hydroxyl substitution but retains protective functionalities |
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O5/c1-13(2,3)21-11(19)16-17(15(7,8)9-10-18)12(20)22-14(4,5)6/h18H,9-10H2,1-8H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNECHQACCTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(C)(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














